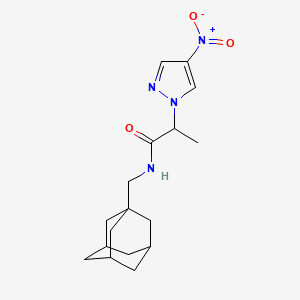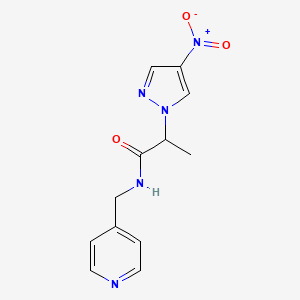
N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group is introduced through a reaction between adamantane and a suitable alkylating agent.
Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The adamantylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.
Reduction: Formation of N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantyl group enhances the compound’s stability and facilitates its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide
- N-(1-adamantylmethyl)-2-(4-chloro-1H-pyrazol-1-yl)propanamide
- N-(1-adamantylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the adamantyl and nitro groups, which confer distinct chemical and biological properties. The adamantyl group provides structural rigidity and enhances lipophilicity, while the nitro group is a versatile functional group that can undergo various chemical transformations.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-11(20-9-15(8-19-20)21(23)24)16(22)18-10-17-5-12-2-13(6-17)4-14(3-12)7-17/h8-9,11-14H,2-7,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJMVBRDZOUBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC12CC3CC(C1)CC(C3)C2)N4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B4344529.png)
![ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4344548.png)
![ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4344554.png)
![ethyl 7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4344575.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4344582.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4344583.png)
![5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4344589.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4344602.png)

![N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B4344619.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4344622.png)
![1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B4344625.png)
![4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4344626.png)
